2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to an isoindole-1,3-dione structure. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of isoindole-1,3-dione with 2-chlorobenzylpiperazine. A common method includes dissolving isoindole-1,3-dione in acetonitrile, followed by the addition of anhydrous potassium carbonate and 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanone. The reaction mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its COX inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. One of the primary targets is cyclooxygenase (COX) enzymes, where the compound inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of a chlorobenzyl group and a piperazine ring attached to an isoindole-1,3-dione structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-18-8-4-1-5-15(18)13-22-9-11-23(12-10-22)14-24-19(25)16-6-2-3-7-17(16)20(24)26/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSBAVTTUUNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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